molecular formula C20H26N4O4 B1666927 Bevenopran CAS No. 676500-67-7

Bevenopran

Cat. No. B1666927
M. Wt: 386.4 g/mol
InChI Key: ZGCYVRNZWGUXNQ-UHFFFAOYSA-N
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Description

Bevenopran, also known by its developmental code names CB-5945, ADL-5945, MK-2402, and OpRA III, is a peripherally acting μ-opioid receptor antagonist that also acts on δ-opioid receptors . It was under development by Cubist Pharmaceuticals for the treatment of chronic opioid-induced constipation .


Molecular Structure Analysis

Bevenopran has the molecular formula C20H26N4O4 . Its IUPAC name is 5-[2-Methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide . The molecular weight of Bevenopran is 386.4 g/mol .

Scientific Research Applications

Specific Scientific Field

Pharmacology, specifically Gastroenterology .

Application Summary

Bevenopran was under development for the treatment of chronic opioid-induced constipation (OIC). OIC is a common adverse effect experienced by many patients on opioid therapy for chronic pain .

Methods of Application

Bevenopran acts as a peripherally acting μ-opioid receptor antagonist that also acts on δ-opioid receptors . The drug was intended to be administered orally .

Results or Outcomes

The drug reached phase III clinical trials for this indication before being discontinued . The failure to anticipate and prevent OIC or to adequately treat it once it develops is a major barrier to effective management of chronic pain .

Study of Effects in Renal Impairment

Specific Scientific Field

Nephrology .

Application Summary

Bevenopran has been used in trials studying its effects in patients with varying degrees of renal impairment .

Methods of Application

In a Phase 1, non-randomized, parallel group, open-label study, the effect of renal function on the pharmacokinetics (PK) of a 0.25 mg single oral dose of bevenopran was characterized .

Results or Outcomes

The study aimed to characterize the effect of renal function on the PK of a 0.25 mg single oral dose of bevenopran in humans and to assess the safety and tolerability of bevenopran in patients with varying degrees of renal impairment and in healthy subjects .

properties

IUPAC Name

5-[2-methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-26-18-10-15(11-22-7-4-14-5-8-27-9-6-14)2-3-17(18)28-19-13-23-16(12-24-19)20(21)25/h2-3,10,12-14,22H,4-9,11H2,1H3,(H2,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCYVRNZWGUXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2CCOCC2)OC3=NC=C(N=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217963
Record name Bevenopran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bevenopran

CAS RN

676500-67-7
Record name 5-[2-Methoxy-4-[[[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino]methyl]phenoxy]-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676500-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bevenopran [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676500677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bevenopran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12464
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bevenopran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEVENOPRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC58Q2EHPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Place 5-(4-Formyl-2-methoxyphenoxy)pyrazine-2-carboxamide (Example 719, Part A) (0.200 g, 0.732 mmol), 2-(tetrahydropyran-4-yl)ethylamine (0.0993 g, 0.769 mmol) and 3 {acute over (Å)} molecular sieves in a vial. Add methanol (3.6 mL), cap and stir overnight. Add NaBH4 (ca. 3-5 eq in two portions) and stir until the gasses stop evolving. Load the reaction mixture directly onto a 25 g ISCO® pre-load column. Dry the column in a vacuum oven at room temperature. Purify by eluting through a 40 g ISCO® column 5% to 20% (2.0 M NH3 in methanol) in ethyl acetate. Concentrate the fractions containing the product. Take the solid up in ethyl acetate (50 mL) and wash with 1.0 N NaOH to give the title compound (0.168 g, 59.4%): TOF MS ES+ 387.2031 (M+H)+, HRMS calcd for C20H27N4O4 387.2032 (M+H)+, found 387.2031, time 0.52 min; HPLC [Waters XTerra™ C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 23 min], tR=8.7 min, 100% purity.
Name
5-(4-Formyl-2-methoxyphenoxy)pyrazine-2-carboxamide
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.0993 g
Type
reactant
Reaction Step Two
[Compound]
Name
( Å )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.6 mL
Type
solvent
Reaction Step Five
Yield
59.4%

Synthesis routes and methods II

Procedure details

Place 5-(4-Formyl-2-methoxyphenoxy)pyrazine-2-carboxamide (Example 719, Part A) (0.200 g, 0.732 mmol), 2-(tetrahydropyran-4-yl)ethylamine (0.0993 g, 0.769 mmol) and 3 Å molecular sieves in a vial. Add methanol (3.6 mL), cap and stir overnight. Add NaBH4 (ca. 3-5 eq in two portions) and stir until the gasses stop evolving. Load the reaction mixture directly onto a 25 g ISCO® pre-load column. Dry the column in a vacuum oven at room temperature. Purify by eluting through a 40 g ISCO® column 5% to 20% (2.0 M NH3 in methanol) in ethyl acetate. Concentrate the fractions containing the product. Take the solid up in ethyl acetate (50 mL) and wash with 1.0 N NaOH to give the title compound (0.168 g, 59.4%): TOF MS ES+ 387.2031 (M+H)+, HRMS calcd for C20H27N4O4 387.2032 (M+H)+, found 387.2031, time 0.52 min; HPLC [Waters XTerra™ C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 23 min], tR=8.7 min, 100% purity.
Name
5-(4-Formyl-2-methoxyphenoxy)pyrazine-2-carboxamide
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.0993 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.6 mL
Type
solvent
Reaction Step Four
Yield
59.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
P Luthra, NE Burr, DM Brenner, AC Ford - Gut, 2019 - gut.bmj.com
… was used, although bevenopran moved from being ranked … Finally, there were limited data for naloxegol, bevenopran and … Phase III RCTs using bevenopran failed to recruit and were …
Number of citations: 66 gut.bmj.com
K Nishie, S Yamamoto, T Yamaga… - Journal of …, 2019 - Wiley Online Library
… NCT01901302 III 61 non-cancer patients with OIC Bevenopran 0.25 mg bid or placebo for … on PAMORA and includes unpublished data, such as those on axelopran and bevenopran. …
Number of citations: 21 onlinelibrary.wiley.com
J Pannemans, T Vanuytsel… - United European …, 2018 - journals.sagepub.com
Chronic pain affects a large part of the global population, leading to an increase of opioid use. Opioid-induced constipation (OIC), a highly prevalent adverse effect of opioid use, has a …
Number of citations: 17 journals.sagepub.com
BH McCarberg - Postgraduate Medicine, 2013 - Taylor & Francis
… ; in the second study, treatment consisted of bevenopran 0.1 or 0.25 mg administered twice … treated with bevenopran compared with those treated with placebo for bevenopran 0.25 mg …
Number of citations: 26 www.tandfonline.com
R Ouyang, Z Li, S Huang, J Liu, J Huang - Pain Medicine, 2020 - academic.oup.com
… Two phase III RCTs using bevenopran were prematurely terminated due to recruitment failure, indicating that the development of this drug was discontinued. Second, only a few studies …
Number of citations: 10 academic.oup.com
NI Jiachun, CAI Zengjin, J Qiong, LAN Haibo… - Chinese General …, 2021 - chinagp.net
… Bevenopran 也是一种在研 PAMORA,主要用于治疗 OIC,但 由于入组困难,关于 Bevenopran 的两项Ⅲ期临床试验和一项 安全性研究在 2014 年被提前终止. 上市 PAMORA 的上市时间,常规…
Number of citations: 2 www.chinagp.net
J Gudin, A Laitman, J Fudin, C Kominek - Pract Pain Manage, 2014 - academia.edu
… Bevenopran Another emerging PAMORA currently in Phase 3 of development is bevenopran (CB-5945; f/k/a ADL5945). The latest trial planned is a multicenter, double-blind, placebo…
Number of citations: 3 www.academia.edu
OKF Ma, S Ronsisvalle, L Basile, AW Xiang… - Biomedicine & …, 2023 - Elsevier
… Concentration-response curve for calcium influx in the fluo-8 assay evoked by increasing concentrations of (+)-MML1017 with or without μ-opioid receptor inhibitor Bevenopran. B. The …
Number of citations: 3 www.sciencedirect.com
MD Brenner - researchgate.net
… was used, although bevenopran moved from being ranked sixth to being ranked third. … [57] Phase III RCTs using bevenopran failed to recruit, and were therefore abandoned, meaning …
Number of citations: 0 www.researchgate.net
A Adedoyin, R Shibuya, S Mair… - DRUG …, 2015 - TAYLOR & FRANCIS LTD 4 PARK …
Number of citations: 0

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